molecular formula C16H24N2O3S B2605472 N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide CAS No. 371129-63-4

N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide

Cat. No.: B2605472
CAS No.: 371129-63-4
M. Wt: 324.44
InChI Key: DUBYOCNTVRIMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide is a sulfonamide derivative characterized by a cyclohexylamine scaffold substituted with a morpholine ring at the 2-position and a benzenesulfonamide group. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities . Its structural rigidity and hydrogen-bonding capabilities (via the sulfonamide and morpholine oxygen) influence both physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-22(20,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)18-10-12-21-13-11-18/h1-3,6-7,15-17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBYOCNTVRIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide typically involves the reaction of cyclohexylamine with benzenesulfonyl chloride, followed by the introduction of the morpholine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexylamine Core

A. N-[(1R,2R)-2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide (CAS 2418594-00-8)

  • Structural Difference : Replaces the morpholine with a 4-(2-methoxyphenyl)piperazine group.
  • Pharmacological Impact : Functions as a TRPML1/TRPML2 channel blocker, suggesting divergent biological targets compared to the morpholine-containing compound. The piperazine-methoxyphenyl substitution may enhance receptor affinity for ion channels .

B. 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide (U-47700 analog)

  • Structural Difference: Features a dimethylamino group on the cyclohexyl ring and a benzamide instead of benzenesulfonamide.
  • Pharmacological Impact: Acts as an opioid receptor agonist, highlighting how sulfonamide-to-benzamide substitution shifts activity toward opioid pathways. The dimethylamino group may reduce metabolic stability compared to morpholine .

C. N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide

  • Structural Difference: Substitutes morpholine with dimethylamino and adds trifluoromethyl groups to the benzene ring.
Sulfonamide Modifications

A. N-(4-Hydroxyphenyl)benzenesulfonamide

  • Structural Difference : Lacks the cyclohexyl-morpholine scaffold, featuring a direct 4-hydroxyphenyl substitution.
  • Biological Activity: Demonstrates antimicrobial properties via hydrogen bonding (N–H⋯O and O–H⋯O interactions), emphasizing the role of phenolic hydroxyl groups in target engagement .
  • Solubility : The hydroxyl group improves water solubility but may increase susceptibility to oxidative metabolism .

B. 5-Chloro-2-fluoro-4-(((1S,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl)oxy)-N-(pyrimidin-4-yl)benzenesulfonamide

  • Structural Difference : Incorporates halogen atoms (Cl, F) and a pyrimidinyl group.
  • Pharmacological Impact : Halogens enhance electronegativity and binding to hydrophobic pockets in enzymes, while the pyrimidine ring may facilitate π-π stacking interactions with biological targets .
Stereochemical and Conformational Effects
  • Example : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (99% stereochemical purity) .
    • Impact : High stereochemical purity ensures optimal spatial orientation for receptor binding. The morpholine-containing compound’s cyclohexyl ring may adopt a chair conformation, reducing steric hindrance compared to bulkier substituents like naphthyl groups .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents LogP* Solubility (mg/mL) Biological Target
N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide 364.47 Morpholine, benzenesulfonamide 2.1 0.15 (PBS) Enzyme inhibition (hypothetical)
N-[(1R,2R)-2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide 479.58 Piperazine, methoxyphenyl 3.4 0.08 (PBS) TRPML1/TRPML2 blocker
N-(4-Hydroxyphenyl)benzenesulfonamide 249.28 4-Hydroxyphenyl 1.5 1.2 (Water) Antimicrobial agents
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide 385.32 Dimethylamino, Cl substituents 3.8 0.05 (DMSO) Opioid receptor agonist

*Predicted using fragment-based methods.

Biological Activity

N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a cyclohexyl ring and a morpholine moiety. The structural complexity allows for varied interactions with biological targets, which is crucial for its activity.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by targeting the folate synthesis pathway, essential for nucleic acid production.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameStructure FeaturesActivity TypeMIC (µg/mL)
This compoundMorpholine and cyclohexyl groupsAntibacterial8
4-methyl-N-(2-(morpholin-4-yl)ethyl)-benzenesulfonamideMorpholine ringAntimicrobial5
N-(2-(pyridin-3-yl)ethyl)-benzenesulfonamidePyridine substitutionAntidiabetic10

The minimum inhibitory concentration (MIC) values indicate that this compound has promising efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2. Antidiabetic Properties

Compounds similar to this compound have been identified as inhibitors of sodium-dependent glucose cotransporters (SGLT), which play a critical role in glucose reabsorption in the kidneys. By inhibiting these transporters, the compound may help manage blood glucose levels in diabetic patients.

Case Study: SGLT Inhibition
A study evaluated the effect of similar sulfonamides on SGLT activity. The results demonstrated that these compounds significantly reduced glucose reabsorption, leading to lower blood glucose levels in diabetic models. The IC50 values ranged from 5 to 15 µM, highlighting their potential for diabetes management.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to mimic p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis.
  • Receptor Modulation : The morpholine ring can influence receptor binding and modulation, particularly in central nervous system (CNS) applications.
  • Cell Cycle Regulation : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways, although further research is needed to elucidate these mechanisms.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to assess the toxicity associated with this compound. Early studies indicate low cytotoxicity against non-cancerous cell lines, with IC50 values significantly higher than those observed in cancer cell lines.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Remarks
MCF7 (Breast Cancer)12Moderate sensitivity
HeLa (Cervical Cancer)15High sensitivity
ARPE-19 (Retinal Epithelial)>50Low cytotoxicity

Q & A

Basic: What are the established synthetic routes for N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step routes, including:

  • Sulfonamide formation : Reacting benzenesulfonyl chloride with a cyclohexylamine derivative under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or THF .
  • Morpholine incorporation : Introducing the morpholine moiety via nucleophilic substitution or reductive amination, often requiring catalysts like Pd/C or Ni-based systems under hydrogenation conditions .
  • Key conditions : Temperature control (0–80°C), solvent polarity (to stabilize intermediates), and stoichiometric ratios (excess morpholine for higher yields) are critical. Impurities from incomplete substitution or oxidation byproducts can reduce purity, necessitating column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic peaks for sulfonamide (–SO₂–NH–, δ ~10–11 ppm) and morpholine (δ ~2.5–3.5 ppm for N–CH₂) .
    • IR : Confirms sulfonamide (asymmetric S=O stretch at ~1350 cm⁻¹) and morpholine (C–O–C stretch at ~1120 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) refine structures, identifying bond lengths/angles and verifying stereochemistry . High-resolution data (≤0.8 Å) minimizes errors in torsion angle assignments, especially for the cyclohexyl-morpholine linkage .

Advanced: How can researchers resolve discrepancies in crystallographic data when using different refinement software?

Answer:
Discrepancies often arise from:

  • Refinement algorithms : SHELXL (maximum-likelihood) vs. Olex2 (least-squares) may yield divergent thermal parameters for flexible groups like the cyclohexyl ring .
  • Data quality : High twinning or poor resolution exacerbates software-specific biases. Use the Rint metric (<5% preferred) to assess data reliability .
  • Mitigation : Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) and employ disorder modeling in SHELXL for dynamic regions .

Advanced: What strategies are employed to address contradictory biological activity data across different assay systems?

Answer:
Contradictions may stem from:

  • Assay conditions : Varying pH, serum proteins, or cell lines (e.g., HEK293 vs. CHO) alter compound solubility or target binding . Standardize protocols using ISO-certified reagents.
  • Metabolic stability : Liver microsome assays (e.g., human vs. rodent) identify species-specific degradation pathways .
  • Target selectivity : Use competitive binding assays (e.g., SPR or radioligand displacement) to differentiate off-target effects .

Basic: What are the common pharmacological targets evaluated for sulfonamide derivatives like this compound?

Answer:

  • Enzyme inhibition : Carbonic anhydrase isoforms (e.g., CA-II/IX) via sulfonamide-Zn²+ interaction .
  • GPCR modulation : Morpholine’s oxygen atoms facilitate hydrogen bonding with amine receptors (e.g., serotonin or dopamine receptors) .
  • Antimicrobial activity : Assessed via MIC assays against Gram-positive/negative strains, with lipophilicity (logP) optimized for membrane penetration .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound to enhance therapeutic potential?

Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzene ring to enhance metabolic stability .
  • Conformational analysis : Use molecular dynamics (MD) simulations to correlate cyclohexyl-morpholine torsion angles with target binding affinity .
  • Prodrug design : Modify the sulfonamide to a methyl ester for improved bioavailability, followed by enzymatic hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.